molecular formula C8H12ClFO4S B2961284 Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate CAS No. 2260917-65-3

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate

Cat. No.: B2961284
CAS No.: 2260917-65-3
M. Wt: 258.69
InChI Key: RSCWLQCXKMSOKN-WRXNHJIOSA-N
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Description

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate: is a specialized organic compound characterized by its unique structure, which includes a fluorine atom and a chlorosulfonyl group attached to a cyclobutane ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluorocyclobutane-1-carboxylic acid as the starting material.

  • Chlorosulfonylation: The carboxylic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced using chlorosulfonic acid .

  • Esterification: The resulting compound is then esterified with ethanol to produce the final product, this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Conditions: Specific catalysts and reaction conditions are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorosulfonyl group.

  • Substitution: Substitution reactions involving the fluorine atom or the chlorosulfonyl group are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated and sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

  • Pathways: The exact pathways depend on the specific application, but they often involve modulation of metabolic or signaling pathways.

Comparison with Similar Compounds

  • Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate

  • Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclohexane-1-carboxylate

Uniqueness: Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is unique due to its fluorine atom, which imparts different chemical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly affect the compound's reactivity and stability.

Properties

IUPAC Name

ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCWLQCXKMSOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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